molecular formula C22H25FN2O2 B14965017 4-(4-fluorophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(4-fluorophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B14965017
M. Wt: 368.4 g/mol
InChI Key: XMLVJBHHFAJVSH-UHFFFAOYSA-N
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Description

4-(4-FLUOROPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones These compounds are known for their significant biological activities and are often used in medicinal chemistry for drug design and development

Properties

Molecular Formula

C22H25FN2O2

Molecular Weight

368.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methyl-3-(piperidine-1-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one

InChI

InChI=1S/C22H25FN2O2/c1-14-19(22(27)25-12-3-2-4-13-25)20(15-8-10-16(23)11-9-15)21-17(24-14)6-5-7-18(21)26/h8-11,20,24H,2-7,12-13H2,1H3

InChI Key

XMLVJBHHFAJVSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)C(=O)N4CCCCC4

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-FLUOROPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often require a catalyst such as Lewis acids or Bronsted acids to facilitate the formation of the dihydropyrimidinone core . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

4-(4-FLUOROPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds to 4-(4-FLUOROPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE include other dihydropyrimidinones and fluorophenyl derivatives. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:

The uniqueness of 4-(4-FLUOROPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

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